molecular formula C24H28N2O3 B13093362 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid

2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid

Cat. No.: B13093362
M. Wt: 392.5 g/mol
InChI Key: GNCCHLCPNRXYPS-UHFFFAOYSA-N
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Description

2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and an indole ring, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine and indole intermediates. The benzylpiperidine can be synthesized through the hydrogenation of N-benzylpiperidine, while the indole derivative is prepared via Fischer indole synthesis. The final step involves the coupling of these intermediates under acidic or basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the coupling reactions. The process is designed to be scalable, allowing for the production of large quantities of the compound for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the indole ring can engage in various biochemical reactions. These interactions can modulate cellular signaling pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzylpiperidin-4-yl)acetic acid
  • 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride

Uniqueness

Compared to similar compounds, 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid stands out due to its unique combination of the benzylpiperidine and indole moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[1-(1-benzylpiperidin-4-yl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C24H28N2O3/c1-17-21(15-24(27)28)22-14-20(29-2)8-9-23(22)26(17)19-10-12-25(13-11-19)16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,27,28)

InChI Key

GNCCHLCPNRXYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3CCN(CC3)CC4=CC=CC=C4)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

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